Ethyl (2-oxo-1,2-diphenylethoxy)carbamate
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Overview
Description
Ethyl (2-oxo-1,2-diphenylethoxy)carbamate is a chemical compound known for its unique structure and properties It is an ester of carbamic acid and contains a 2-oxo-1,2-diphenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-oxo-1,2-diphenylethoxy)carbamate typically involves the reaction of ethyl carbamate with 2-oxo-1,2-diphenylethanol. This reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-oxo-1,2-diphenylethoxy)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (2-oxo-1,2-diphenylethoxy)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (2-oxo-1,2-diphenylethoxy)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to changes in cellular pathways and biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-diphenylethyl diisopropylcarbamate: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
Ethyl carbamate: A simpler ester of carbamic acid, used in different contexts and with different properties.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
88073-04-5 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl N-(2-oxo-1,2-diphenylethoxy)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)18-22-16(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3,(H,18,20) |
InChI Key |
HXZPYYYXMADPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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